molecular formula C21H27ClN4O2 B3525023 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B3525023
M. Wt: 402.9 g/mol
InChI Key: RJTXXZXVMWSEAP-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a piperazine moiety

Properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-16-7-8-17(22)18(15-16)24-21(27)23-9-10-25-11-13-26(14-12-25)19-5-3-4-6-20(19)28-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXXZXVMWSEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea typically involves the reaction of 2-chloro-5-methylphenyl isocyanate with 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea
Reactant of Route 2
1-(2-Chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea

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